

BAY-876 vs WZB-177 selectivity comparison

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Compound Focus: Bay-876

CAS No.: 1799753-84-6

Cat. No.: S520545

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Selectivity and Performance Comparison

The table below summarizes the key differences in selectivity and experimental data between **BAY-876** and WZB-177.

| Feature | BAY-876 | WZB-177 |
|----------------------------|---|---|
| GLUT1 IC ₅₀ | 2 nM [1] [2] | Information missing from search results |
| Selectivity for GLUT1 | >130-fold over GLUT2, GLUT3, GLUT4 [2] | Described as non-specific [1] |
| Key Experimental Findings | Reduces glucose uptake, induces apoptosis, synergizes with T2R agonists in HNSCC [1]. Inhibits proliferation in colorectal cancer cells and xenograft models [3]. | Information missing from search results |
| Documented Assays & Models | HNSCC (SCC47, FaDu), Colorectal Cancer (HCT116, DLD1), Ovarian Cancer (SKOV-3) [1] [3] [2] | Information missing from search results |

Experimental Protocols for Key Findings

The robust selectivity of **BAY-876** is established through specific experimental methodologies. Here are the protocols for key experiments cited above.

In Vitro Glucose Uptake and Viability Assay (HNSCC Models)

- **Cell Lines:** Human HNSCC cell lines (e.g., SCC47, RPMI2650) [1].
- **Treatment:** Cells are treated with a concentration range of **BAY-876** (e.g., 10 nM to 100 μ M) for 24 hours [1] [2].
- **Glucose Uptake Measurement:** A glucose-sensing biosensor (FLII12Pglu-700 μ 6) is used for real-time measurement of glucose uptake via live-cell imaging [1].
- **Viability Measurement:** Cell viability is assessed post-treatment using methods like crystal violet staining [2].

In Vivo Anti-tumor Efficacy (Ovarian Cancer Model)

- **Animal Model:** NSG mice bearing SKOV-3 (human ovarian cancer) xenografts [2].
- **Dosing:** **BAY-876** is administered orally at doses of 1.5 mg/kg to 4.5 mg/kg daily for four weeks, formulated in 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80 [2].
- **Endpoint Measurements:** Tumor volume and weight are measured at the study's endpoint. A significant, dose-dependent reduction in both parameters is observed, with the highest dose showing the greatest effect [2].

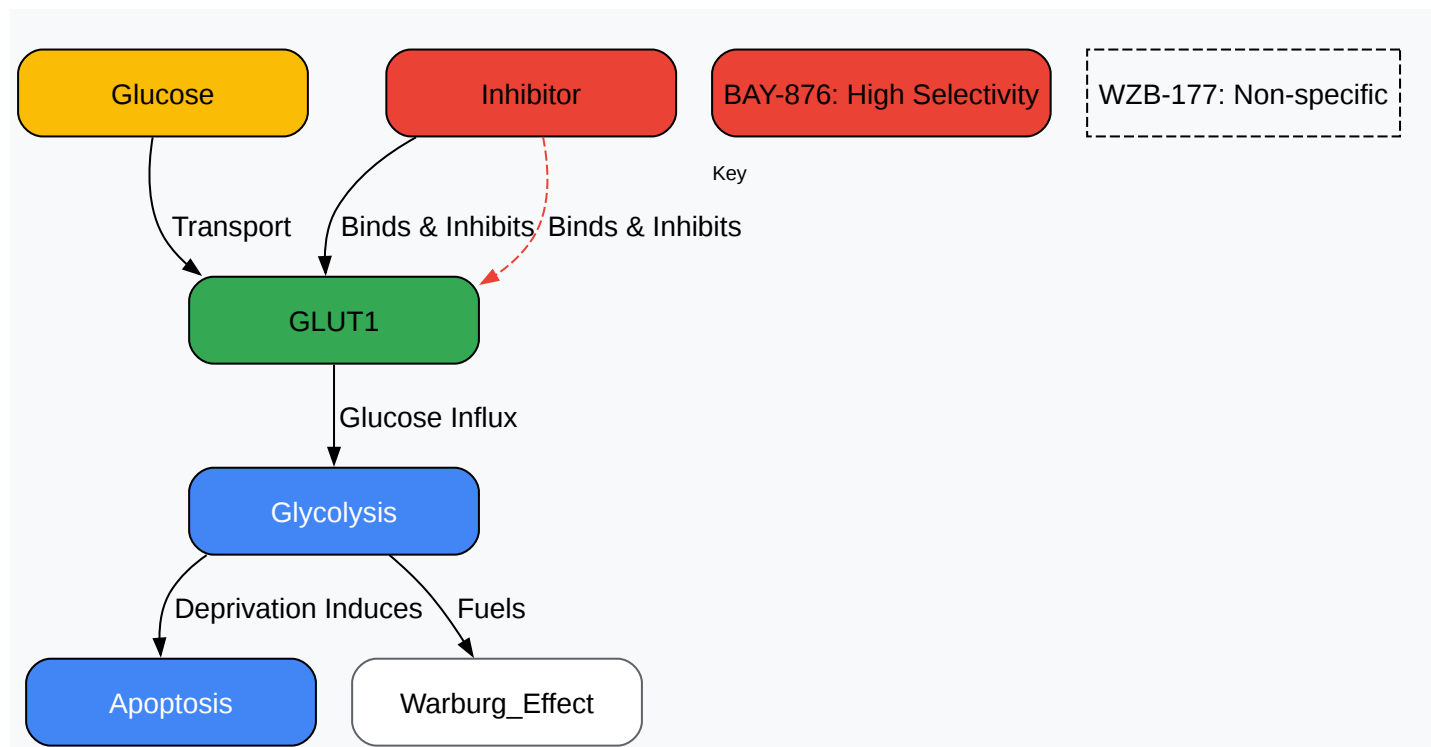
Apoptosis and Combination Studies

- **Mechanism Investigation:** Apoptosis induction is confirmed by measuring markers of mitochondrial dysfunction and caspase activation [1] [3].
- **Synergy Experiments:** HNSCC cells are co-treated with low concentrations of **BAY-876** and agonists of bitter taste receptors (T2Rs). Combination treatment shows enhanced apoptotic effects compared to either agent alone [1].

Mechanism of Action and Signaling Pathways

Both **BAY-876** and WZB-177 are GLUT1 inhibitors that target cancer metabolism, but **BAY-876**'s high selectivity allows for more precise mechanistic studies and potentially fewer off-target effects.

The following diagram illustrates the mechanism of GLUT1 inhibition by these compounds and the subsequent cellular effects, particularly for the more extensively studied **BAY-876**.



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The diagram highlights that **BAY-876's** high selectivity for GLUT1 makes it a more precise tool for disrupting the Warburg effect and inducing cancer cell death.

Research Implications

- **For Tool Compound Selection:** **BAY-876** is the superior choice for experiments where highly specific GLUT1 inhibition is critical to define its unique role in cancer cell metabolism [1] [2].
- **For Therapeutic Development:** The high selectivity of **BAY-876** may translate to a better therapeutic window and reduced off-target toxicity in vivo, though this requires further clinical validation [3] [2]. Its synergy with other agents, like T2R agonists, presents a promising combinatorial strategy [1].

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References

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